![molecular formula C11H10BrNS B2637767 8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole CAS No. 500690-88-0](/img/structure/B2637767.png)

8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

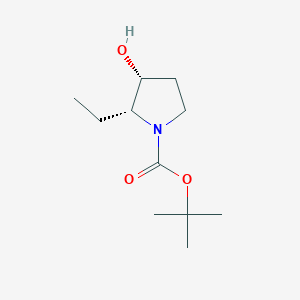

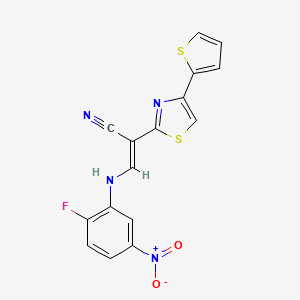

“8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole” is a chemical compound with the molecular formula C11H10BrNS . It contains a total of 26 bonds, including 16 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 sulfide, and 1 Pyrrole .

Synthesis Analysis

The synthesis of “8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole” and its derivatives has been a subject of research in medicinal chemistry . A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .Molecular Structure Analysis

The molecular structure of “8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole” is characterized by a complex arrangement of rings and bonds . It includes a five-membered ring, two six-membered rings, and two nine-membered rings . The presence of a sulfide and a Pyrrole further adds to the complexity of the structure .科学的研究の応用

Synthesis and Chemical Properties

Synthesis Techniques and Chemical Reactions 8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole is a derivative of indole with potential applications in chemical synthesis and pharmaceuticals. Its structural analogs have been synthesized using various techniques. For instance, the synthesis of 1,3,4,5-tetrahydropyrano[4,3-b]indoles involved magnesiation, iodination, and Suzuki-Miyaura reactions. These compounds demonstrated antimicrobial properties, notably against Bacillus cereus (Leboho et al., 2009). Similarly, thiazolo[3′,2′:2,3]-as-triazino[5,6-b]indoles and their isomers displayed antimicrobial potential, highlighting the diverse chemical and biological properties of these indole derivatives (Rastogi et al., 2009).

Chemical Properties and Reactions The compound and its related derivatives exhibit a variety of chemical behaviors. For instance, 4-(2'-Bromoaryloxymethylene)-9-methyl-2,3,9-trihydrothiopyrano[2,3-b]indoles underwent aryl radical cyclization, resulting in spirocyclic compounds (Majumdar & Alam, 2006). In another study, indoline-2-thiones were used in a tandem reaction to produce novel tetrahydrothiopyrano[2,3-b]indole skeletons, demonstrating the compound's versatility in synthesizing structurally complex molecules (Moghaddam et al., 2013).

Biological Activities and Applications

Antimicrobial and Antifungal Properties Several studies have reported on the antimicrobial and antifungal activities of indole derivatives. For example, 2- and 3-aryl indoles and 1,3,4,5-tetrahydropyrano[4,3-b]indoles synthesized from indole and 5-methoxyindole showed significant activity against various microorganisms, including Bacillus cereus (Leboho et al., 2009). Similarly, thiazolo-as-triazino indoles also exhibited antimicrobial potential, indicating their potential use in developing new antimicrobial agents (Rastogi et al., 2009).

Synthetic Applications and Structural Diversity The structural diversity and synthetic applications of these compounds are vast. For instance, the synthesis of tetrahydro-pyrano[3,4-b]indoles via intramolecular Michael addition catalyzed by InBr3 offered a versatile route to synthesize polycyclic compounds (Agnusdei et al., 2003). The regioselective formation of indole-annulated sulfur heterocycles by tandem cyclization further exemplifies the complex chemical transformations these compounds can undergo, presenting opportunities for designing novel molecules with specific functions (Majumdar et al., 2007).

特性

IUPAC Name |

8-bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNS/c12-7-1-2-10-8(5-7)9-6-14-4-3-11(9)13-10/h1-2,5,13H,3-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFLZIWCYOSPQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC2=C1NC3=C2C=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1H-indol-3-yl)ethyl]-4-nitrobenzamide](/img/structure/B2637686.png)

![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(furan-2-ylmethyl)benzenesulfonamide](/img/structure/B2637692.png)

![N-{1-[(2,5-dimethylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2637693.png)

![Sodium;3-[[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]-(thiophen-2-ylmethyl)amino]propanoate](/img/structure/B2637695.png)

![6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B2637696.png)

![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbutanamide](/img/structure/B2637702.png)

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride](/img/structure/B2637703.png)